molecular formula C16H16N4O3S B2906848 8-((1-((1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline CAS No. 2034242-34-5

8-((1-((1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline

Cat. No.: B2906848
CAS No.: 2034242-34-5
M. Wt: 344.39
InChI Key: LTDLKUQMXMPRKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-((1-((1H-Imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline is a synthetic chemical compound of significant interest in medicinal chemistry research, combining a quinoline scaffold with a sulfonylated imidazole moiety via a pyrrolidine linker. The quinoline core is a privileged structure in drug discovery, known for its diverse biological activities. Similarly, the 1H-imidazole ring is a fundamental building block in numerous biologically active molecules and approved drugs, contributing to a wide range of pharmacological effects . The specific sulfonamide linkage between the pyrrolidine and imidazole rings is a common functional group in the design of enzyme inhibitors and receptor antagonists, suggesting this compound may interact with various biological targets . This molecular architecture, featuring multiple nitrogen-containing heterocycles, makes it a compelling candidate for investigation in multiple research areas. It may serve as a key intermediate in the synthesis of more complex molecules or be evaluated for its intrinsic biological activity. Researchers are exploring its potential application in developing novel therapeutics for conditions such as inflammatory diseases, cancer, and infectious diseases, given the established roles of its constituent parts in these fields . For example, quinoline derivatives are frequently investigated for their antimalarial and anticancer properties, while imidazole-containing compounds are common in antifungals and antivirals . The presence of both structures in a single molecule creates a unique chemical entity for structure-activity relationship (SAR) studies. This product is provided For Research Use Only. It is strictly intended for laboratory research purposes and is not approved for human or veterinary diagnostic, therapeutic, or any other clinical use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

8-[1-(1H-imidazol-5-ylsulfonyl)pyrrolidin-3-yl]oxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c21-24(22,15-9-17-11-19-15)20-8-6-13(10-20)23-14-5-1-3-12-4-2-7-18-16(12)14/h1-5,7,9,11,13H,6,8,10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDLKUQMXMPRKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=CN=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((1-((1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the imidazole sulfonyl pyrrolidine group through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium, and reagents like boronic acids or halides .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

8-((1-((1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce a wide range of new substituents .

Mechanism of Action

The mechanism by which 8-((1-((1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, which can modulate the activity of these targets .

Comparison with Similar Compounds

4-((1H-Imidazol-1-yl)methyl)-2-(4-methylsulfonyl-phenyl)-7,8-substituted-quinoline

Core Structure: Quinoline with substitutions at positions 2, 4, 7, and 6. Key Differences:

  • Substituent Positions : The imidazole group is at the 4-position (vs. 8-position in the target compound), and a methylsulfonyl-phenyl group is at the 2-position.
  • Synthesis: Prepared via CDI-mediated coupling in NMP under reflux (170°C, 20 hours) . This contrasts with the target compound, which likely requires sulfonylation of pyrrolidine and subsequent conjugation to quinoline.
  • Electronic Effects : The methylsulfonyl group is strongly electron-withdrawing, whereas the imidazole sulfonyl group in the target compound may exhibit mixed electronic properties (electron-withdrawing sulfonyl + electron-rich imidazole).

Benzothiazole-containing Pyrrolo[1,2-a]quinolines

Core Structure: Pyrrolo-fused quinoline with a benzothiazole moiety. Key Differences:

  • Backbone Rigidity : The fused pyrrolo ring in ’s compounds creates a rigid planar structure, whereas the target compound’s pyrrolidinyloxy linker introduces conformational flexibility .
  • Functional Groups : Benzothiazole (electron-deficient heterocycle) vs. imidazole sulfonyl (mixed electronic profile). Benzothiazole may enhance π-π stacking in hydrophobic environments.
  • Synthesis: Synthesized via base-mediated [3+2] cycloaddition of quinolinium salts with acetylenes/ethylenes , contrasting with the nucleophilic substitution or sulfonylation steps likely required for the target compound.

Table 2: Pharmacophoric Features

Compound Key Functional Groups Structural Flexibility Potential Bioactivity Targets
Target Compound Imidazole sulfonyl, quinoline High (pyrrolidine linker) Enzymes requiring flexible recognition (e.g., proteases)
Benzothiazole-pyrroloquinolines Benzothiazole, fused pyrrolo Low Targets requiring planar binding (e.g., DNA topoisomerases)

Research Implications and Limitations

  • Synthetic Challenges : The target compound’s sulfonylation step may require precise control to avoid over-sulfonation, unlike the CDI-mediated coupling in ’s compound .
  • Bioactivity Gaps : While imidazole and sulfonyl groups are associated with antimicrobial and anti-inflammatory activity, direct pharmacological data for the target compound are lacking. Comparative studies with ’s benzothiazole derivatives could clarify scaffold-specific effects.
  • Solubility and ADME : The target compound’s sulfonyl group likely improves solubility over methylsulfonyl-phenyl analogs but may reduce membrane permeability compared to benzothiazole-containing fused systems.

Biological Activity

8-((1-((1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula and weight:

  • Molecular Formula : C₁₉H₂₆N₄O₂S
  • Molecular Weight : 374.5 g/mol

The structure includes a quinoline core linked to an imidazole-sulfonamide-pyrrolidine moiety, which is essential for its biological activity.

Biological Activity Overview

Research indicates that derivatives of quinoline, including the compound , exhibit a range of pharmacological activities. These include:

  • Antimicrobial Activity : Studies have shown that quinoline derivatives can inhibit the growth of various pathogenic bacteria and fungi. For instance, derivatives demonstrated significant antibacterial activity against strains like Staphylococcus aureus and Klebsiella pneumoniae with minimum inhibitory concentration (MIC) values ranging from 1×1041\times 10^{-4} to 1×1061\times 10^{-6} mg/mL .
  • Antiviral Activity : The compound's potential as an antiviral agent has been explored, particularly against influenza viruses. Some derivatives exhibited up to 91% growth inhibition against H5N1 avian influenza viruses while maintaining low cytotoxicity .
  • Anticancer Properties : Preliminary studies indicate that certain derivatives may possess anticancer properties, with evaluations against colorectal carcinoma (HCT-116) showing promising results .

The biological activity of this compound is thought to be influenced by its lipophilicity and electronic properties. Enhanced lipophilicity correlates with increased antiviral activity, suggesting that modifications to the substituents on the quinoline ring can optimize its efficacy .

Table 1: Antimicrobial Activity of Quinoline Derivatives

CompoundTarget BacteriaMIC (mg/mL)Inhibition Zone (mm)
Compound AStaphylococcus aureus1×1041\times 10^{-4}22
Compound BKlebsiella pneumoniae1×1051\times 10^{-5}25
Compound CPseudomonas aeruginosa1×1061\times 10^{-6}23

Table 2: Antiviral Activity Against H5N1

CompoundGrowth Inhibition (%)Cytotoxicity (%)
Derivative X854
Derivative Y91.22.4

Case Studies

One notable study involved the synthesis of various derivatives of quinoline and their evaluation for antiviral properties. The results indicated that increasing electron-withdrawing substituents on the anilide ring enhanced antiviral activity while minimizing cytotoxic effects .

Another study focused on the hybridization of quinoline with existing antibiotics like ciprofloxacin, suggesting that such combinations could yield compounds with improved antibacterial efficacy .

Q & A

Q. What are the critical steps and methodologies for synthesizing 8-((1-((1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline?

The synthesis involves:

  • Sulfonylation : Introducing the imidazole-sulfonyl group to pyrrolidine under controlled conditions (e.g., using sulfonyl chlorides and bases like triethylamine in anhydrous solvents) .
  • Coupling Reactions : Linking the sulfonylated pyrrolidine to the quinoline core via nucleophilic substitution or Mitsunobu reactions, requiring precise temperature control (e.g., 60–80°C) and catalysts like Pd or Cu .
  • Purification : Chromatography (silica gel) or recrystallization (methanol/water) to isolate the product .

Key Optimization Factors : Solvent polarity (e.g., DMF vs. acetonitrile), reaction time (6–24 hours), and stoichiometric ratios (1:1.2 for nucleophilic substitutions) .

Q. Which analytical techniques are essential for confirming the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions and stereochemistry .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D structure and crystal packing, critical for studying bioactive conformations .

Q. What safety precautions are recommended when handling this compound?

  • Toxicity : Classified under acute toxicity (Category 4 for oral/dermal/inhalation routes). Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Inert atmosphere (argon) at –20°C to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the imidazole-sulfonyl intermediate?

  • Solvent Screening : Polar aprotic solvents (e.g., DCM, THF) enhance sulfonylation efficiency .
  • Catalyst Selection : Use Lewis acids (e.g., ZnCl₂) to accelerate sulfonyl group activation .
  • Temperature Gradients : Stepwise heating (e.g., 0°C → RT → 60°C) minimizes side reactions .
  • DOE (Design of Experiments) : Systematic variation of parameters (e.g., molar ratios, reaction time) to identify optimal conditions .

Q. How can computational methods predict biological targets and structure-activity relationships (SAR)?

  • Molecular Docking : Tools like AutoDock Vina model interactions with kinases or GPCRs, guided by X-ray crystallographic data .
  • QSAR Modeling : Correlate substituent electronic properties (Hammett constants) with activity data (e.g., IC₅₀ values) .
  • MD Simulations : Assess binding stability (e.g., RMSD < 2 Å over 100 ns trajectories) .

Q. What strategies resolve contradictions in literature regarding reaction conditions?

  • Comparative Studies : Replicate conflicting protocols (e.g., chloranil vs. DDQ as oxidants) and analyze yields/purity .
  • Mechanistic Probes : Use in-situ FTIR or LC-MS to track intermediates and identify rate-limiting steps .
  • Cross-Validation : Collaborate with independent labs to verify reproducibility .

Q. How can researchers study the compound’s mechanism of action in biological systems?

  • Kinase Inhibition Assays : Measure IC₅₀ against panels (e.g., EGFR, CDK2) using fluorescence polarization .
  • Cellular Uptake Studies : Radiolabel the compound (³H/¹⁴C) and quantify accumulation via scintillation counting .
  • Transcriptomics/Proteomics : Identify downstream pathways (e.g., apoptosis markers like caspase-3) .

Q. What challenges arise in characterizing the imidazole-sulfonyl group, and how are they addressed?

  • Tautomerism : Imidazole’s NH groups complicate NMR assignments. Use 2D NMR (HSQC, HMBC) to resolve proton-carbon correlations .
  • Sulfonyl Reactivity : Susceptible to hydrolysis. Monitor pH (neutral to slightly acidic) during purification .
  • Crystallization Issues : Co-crystallize with heavy atoms (e.g., Pt derivatives) for improved X-ray diffraction .

Q. How can structure-activity relationship (SAR) studies guide analog design?

  • Substituent Variation : Synthesize analogs with halogens (Cl, F), methoxy, or methyl groups at the quinoline 8-position .
  • Bioisosteric Replacement : Replace pyrrolidine with piperidine or morpholine to modulate solubility and potency .
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., sulfonyl oxygen) using MOE software .

Q. What advanced techniques validate the compound’s stability under physiological conditions?

  • Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (H₂O₂) conditions, followed by HPLC analysis .
  • Plasma Stability Assays : Incubate with human plasma (37°C, 24 hours) and quantify degradation via LC-MS/MS .
  • Microsomal Metabolism : Use liver microsomes (+NADPH) to identify Phase I metabolites (e.g., hydroxylation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.